2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
CAS No.: 24259-89-0
Cat. No.: VC8092994
Molecular Formula: C26H14N2O4
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24259-89-0 |
|---|---|
| Molecular Formula | C26H14N2O4 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | 6,13-diphenyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
| Standard InChI | InChI=1S/C26H14N2O4/c29-23-17-11-13-19-22-20(26(32)28(25(19)31)16-9-5-2-6-10-16)14-12-18(21(17)22)24(30)27(23)15-7-3-1-4-8-15/h1-14H |
| Standard InChI Key | DMKSZWVQQBWSEZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC=C6)C2=O |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC=C6)C2=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a benzo[lmn] phenanthroline system fused with two phenyl groups at positions 2 and 7. The tetracyclic framework incorporates four ketone oxygen atoms at positions 1, 3, 6, and 8, creating a planar, electron-deficient aromatic system . Computational studies using density functional theory (DFT) reveal significant π-π stacking interactions due to the extended conjugation, which enhances charge transport properties .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 418.4 g/mol | |
| Melting Point | >400°C | |
| SMILES | O=C1C=2C3=C4C(C(=O)N(C(=O)C4=CC2)C5=CC=CC=C5)=CC=C3C(=O)N1C6=CC=CC=C6 | |
| InChI Key | DMKSZWVQQBWSEZ-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Palladium-Catalyzed Cross-Coupling
A pivotal synthesis route involves Pd-catalyzed cross-coupling of pre-functionalized aryl halides with boronic acid derivatives. For instance, 1,4,5,8-naphthalenetetracarboxylic dianhydride serves as a precursor, undergoing sequential amidation with aniline derivatives to introduce phenyl groups . This method achieves moderate yields (45–60%) but requires stringent control over reaction conditions to avoid side products .
Povarov/Cycloisomerization One-Pot Reaction
Recent advancements utilize a one-pot Povarov/cycloisomerization strategy to construct the tetracyclic backbone. This method forms four new bonds in a single step, enabling efficient diversification of the heterocyclic core. For example, reacting 2-aminophenylacetylenes with quinone derivatives under acidic conditions yields the target compound with >70% efficiency .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | 45–60 | High regioselectivity | Requires expensive catalysts |
| Povarov/Cycloisomerization | 70–85 | One-step, scalable | Sensitive to moisture |
Optoelectronic and Electrochemical Properties
Optical Characteristics
The compound exhibits strong absorption in the UV-vis spectrum, with maxima at 342 nm, 360 nm, and 380 nm in dichloromethane . Time-dependent DFT (TD-DFT) calculations attribute these bands to π→π* transitions within the conjugated backbone . Emission spectra show a broad fluorescence peak at 450 nm, suggesting potential use in blue-light-emitting diodes .
Electrochemical Behavior
Cyclic voltammetry reveals two reversible reduction waves at −1.2 V and −1.5 V (vs. Fc/Fc), indicative of its electron-accepting nature. The electron affinity (EA) and ionization potential (IP) are calculated as 3.8 eV and 6.5 eV, respectively, aligning with n-type semiconductor behavior .
Table 3: Key Optoelectronic Parameters
Applications in Materials Science
Organic Field-Effect Transistors (OFETs)
The compound’s high electron mobility (0.7 cm²/V·s) and air stability make it suitable for n-type OFETs. Devices fabricated with vacuum-deposited thin films demonstrate on/off current ratios >10 .
Organic Light-Emitting Diodes (OLEDs)
Incorporated as an electron-transport layer in OLEDs, it enhances device efficiency by reducing electron-hole recombination losses. Sublimed-grade purity (≥99%) is critical for minimizing trap states .
Future Research Directions
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